

Certificate of analysis parameters for Ostarine-d4 reference material

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Compound of Interest

Compound Name: Ostarine-d4

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An In-depth Technical Guide to the Certificate of Analysis for **Ostarine-d4** Reference Material

Introduction

Ostarine-d4 (also known as MK-2866-d4 or Enobosarm-d4) is the deuterated isotopologue of Ostarine, a selective androgen receptor modulator (SARM). As a stable isotope-labeled internal standard, **Ostarine-d4** is indispensable for the accurate quantification of Ostarine in complex biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][2][3]} Its use is critical in pharmacokinetic studies, drug metabolism research, and anti-doping analysis.

A Certificate of Analysis (CoA) for **Ostarine-d4** reference material is a formal document that guarantees its quality and purity by providing detailed results from a battery of analytical tests. This guide provides a comprehensive overview of the essential parameters found on a typical **Ostarine-d4** CoA, details the experimental protocols used for their determination, and serves as a technical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical and research sectors.

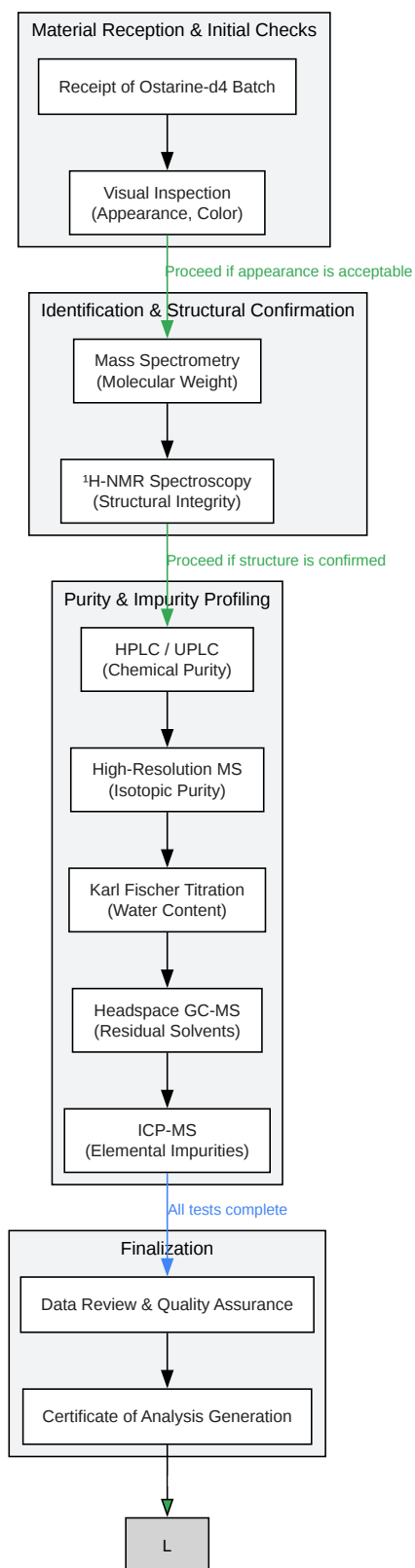
Summary of Analytical Parameters

The quality of a reference material is defined by a series of physicochemical and purity tests. The following table summarizes the key analytical parameters for **Ostarine-d4**, the analytical techniques employed, and their typical specifications.

Parameter	Analytical Method	Typical Specification
Appearance	Visual Inspection	White to Off-White Solid Powder
Solubility	Visual Inspection	Soluble in DMSO, Methanol, or Acetonitrile
Identity	^1H -NMR Spectroscopy	Conforms to the chemical structure
Mass Spectrometry (ESI-MS)	Conforms to the expected molecular weight	
Chemical Purity	HPLC/UPLC (UV, 220 nm)	$\geq 98.0\%$
Isotopic Purity	Mass Spectrometry (HRMS)	$\geq 98.0\%$ Deuterated (d4)
Water Content	Karl Fischer Titration	$\leq 1.0\%$
Residual Solvents	Headspace GC-MS (HS-GC-MS)	Meets USP <467> limits
Elemental Impurities	ICP-MS	Meets USP <232>/<233> limits

Analytical Workflow for Reference Material Certification

The certification of a reference material like **Ostarine-d4** involves a structured sequence of analytical tests to confirm its identity, purity, and quality. The following diagram illustrates a typical workflow from material reception to the final issuance of the Certificate of Analysis.



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Caption: Workflow for **Ostarine-d4** Reference Material Certification.

Detailed Experimental Protocols

Identity Confirmation: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Ostarine-d4**.

Methodology:

- **Sample Preparation:** A small amount of the **Ostarine-d4** reference material is dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 10-100 ng/mL.
- **Instrumentation:** A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source, is typically used.[\[4\]](#)
- **Analysis:** The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The ESI source generates ions, and the mass analyzer separates them based on their mass-to-charge ratio (m/z). The analysis is performed in positive or negative ion mode; for Ostarine, negative mode often yields a strong deprotonated molecular ion $[M-H]^-$.[\[5\]](#)
- **Data Interpretation:** The resulting mass spectrum is analyzed for the presence of an ion corresponding to the theoretical mass of **Ostarine-d4**. The theoretical exact mass of the $[M-H]^-$ ion for $C_{19}H_{10}D_4F_3N_3O_3$ is approximately 392.1177 Da. The measured mass must be within a narrow tolerance (typically ≤ 5 ppm) of the theoretical mass to confirm the identity.

Identity Confirmation: 1H -NMR Spectroscopy

Objective: To verify the chemical structure of **Ostarine-d4** and confirm the positions of deuterium labeling.

Methodology:

- **Sample Preparation:** The **Ostarine-d4** sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or Chloroform- d).
- **Instrumentation:** A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

- **Analysis:** A ^1H -NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed proton signals are compared to the expected spectrum for Ostarine.
- **Data Interpretation:** For **Ostarine-d4**, where the deuterium labels are on the cyanophenoxy ring, a significant reduction or complete absence of the corresponding proton signals in the aromatic region of the spectrum is expected.[4][6] This confirms the location of the deuterium labels and the overall structural integrity of the molecule.

Chemical Purity by HPLC/UPLC

Objective: To determine the chemical purity of the **Ostarine-d4** reference material by separating it from any non-deuterated or other organic impurities.[7]

Methodology:

- **Sample Preparation:** A solution of **Ostarine-d4** is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5-1.0 mg/mL).
- **Instrumentation:** A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector is used. A C18 reversed-phase column is commonly employed.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
 - **Flow Rate:** Typical flow rates are 0.3-1.0 mL/min.
 - **Column Temperature:** Maintained at a constant temperature, e.g., 40 °C.
 - **Detection Wavelength:** UV detection is set at a wavelength where Ostarine exhibits strong absorbance, such as 220 nm.
- **Data Analysis:** The chromatogram is analyzed to determine the area of the main **Ostarine-d4** peak relative to the total area of all peaks. The purity is expressed as a percentage of the

main peak area.

Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of the d4 species and quantify the presence of other isotopologues (d0, d1, d2, d3).

Methodology:

- Instrumentation: High-resolution mass spectrometry (HRMS) is the preferred technique due to its ability to resolve the different isotopologues.[\[4\]](#)[\[8\]](#)
- Analysis: Using the same sample preparation and MS analysis method as for identity confirmation, the instrument acquires a high-resolution mass spectrum of the molecular ion cluster.
- Data Analysis: The relative intensities of the ion signals for each isotopologue (e.g., $[M(d0)-H]^-$, $[M(d1)-H]^-$, $[M(d2)-H]^-$, $[M(d3)-H]^-$, and $[M(d4)-H]^-$) are measured. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopologue intensities.[\[4\]](#) A high isotopic purity (typically $\geq 98\%$) is crucial for an internal standard to ensure accurate quantification.[\[9\]](#)

Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the solid reference material.

Methodology:

- Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[\[10\]](#)[\[11\]](#)
- Instrumentation: An automated Karl Fischer titrator (either volumetric or coulometric) is used. The coulometric method is preferred for its high sensitivity to low water content.[\[11\]](#)[\[12\]](#)
- Analysis: A known weight of the **Ostarine-d4** solid is introduced into the titration cell containing the Karl Fischer reagent. The titrator automatically generates iodine, which reacts with the water in the sample. The endpoint is reached when all the water has been consumed.

- **Calculation:** The instrument calculates the water content based on the amount of iodine generated, which is directly proportional to the amount of water. The result is expressed as a weight percentage (w/w).

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Objective: To identify and quantify any residual organic solvents remaining from the synthesis and purification process.

Methodology:

- **Principle:** This technique is ideal for analyzing volatile organic compounds in a solid matrix. The sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace), which is then injected into the GC system.[\[13\]](#)[\[14\]](#)
- **Instrumentation:** A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a headspace autosampler.
- **Analysis:** A weighed amount of **Ostarine-d4** is placed in a headspace vial with a suitable high-boiling-point solvent (e.g., DMSO). The vial is sealed and heated to a specific temperature for a set time. A portion of the headspace gas is then automatically injected into the GC for separation and detection.
- **Data Interpretation:** The detected peaks are identified and quantified against a standard containing known amounts of common solvents. The results are compared against the limits set by regulatory guidelines, such as USP General Chapter <467>.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Elemental Impurities by ICP-MS

Objective: To detect and quantify trace amounts of heavy metals and other elemental impurities.

Methodology:

- **Principle:** Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals at parts-per-billion (ppb) levels or lower.[\[18\]](#)

- Instrumentation: An ICP-MS instrument.
- Sample Preparation: A known amount of **Ostarine-d4** is accurately weighed and digested using a strong acid mixture (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system. The digested sample is then diluted to a final volume with deionized water.
- Analysis: The prepared sample is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the elements, which are then detected by the mass spectrometer.
- Data Interpretation: The concentrations of specified elements are determined by comparing the signal intensities to those of certified calibration standards. The results must comply with the limits established in guidelines such as USP <232> and <233>.[19][20]

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